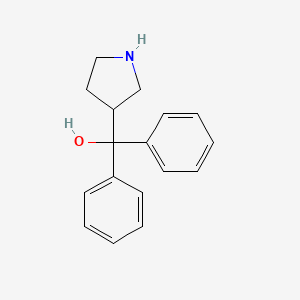
(S)-2-(4-Trifluoromethylphenylamino)propan-1-ol
Descripción general
Descripción
(S)-2-(4-Trifluoromethylphenylamino)propan-1-ol, also known as TFMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFMPA is a chiral molecule that belongs to the family of β-adrenergic receptor antagonists.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol involves the selective inhibition of β2-adrenergic receptors. When (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol binds to β2-adrenergic receptors, it blocks the binding of adrenaline and other agonists, which results in the inhibition of the downstream signaling pathways. This inhibition leads to various physiological effects, including the relaxation of smooth muscles, the reduction of heart rate and blood pressure, and the inhibition of insulin secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol are mainly related to its inhibition of β2-adrenergic receptors. (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol has been shown to inhibit the relaxation of smooth muscles in various organs, including the lungs, uterus, and gastrointestinal tract. It also reduces heart rate and blood pressure, which makes it a potential treatment for hypertension. (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol has also been shown to inhibit insulin secretion, which makes it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol for lab experiments is its selectivity for β2-adrenergic receptors. This selectivity allows researchers to study the specific function of β2-adrenergic receptors without affecting other receptors. (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol is its potential toxicity. (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol. One of the most significant directions is the development of new β2-adrenergic receptor antagonists that are more selective and less toxic than (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol. Another direction is the study of the role of β2-adrenergic receptors in various physiological processes, including metabolism and immune function. Additionally, the potential therapeutic applications of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol, such as the treatment of hypertension and diabetes, need to be further explored.
Aplicaciones Científicas De Investigación
(S)-2-(4-Trifluoromethylphenylamino)propan-1-ol has various scientific research applications. One of the most significant applications of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol is in the study of β-adrenergic receptors. β-adrenergic receptors are a class of G protein-coupled receptors that are involved in various physiological processes, including cardiac function, metabolism, and smooth muscle relaxation. (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol is a selective β2-adrenergic receptor antagonist, which means that it can bind specifically to β2-adrenergic receptors and block their activity. This property of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol makes it an essential tool for studying the function of β2-adrenergic receptors in various physiological processes.
Propiedades
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)anilino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7(6-15)14-9-4-2-8(3-5-9)10(11,12)13/h2-5,7,14-15H,6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXCVJNYASROGT-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972812 | |
| Record name | 2-[4-(Trifluoromethyl)anilino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-Trifluoromethylphenylamino)propan-1-ol | |
CAS RN |
572923-22-9 | |
| Record name | 2-[4-(Trifluoromethyl)anilino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



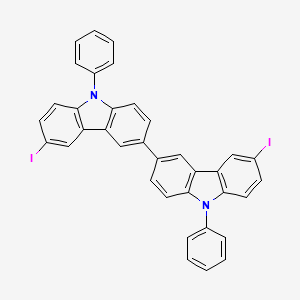

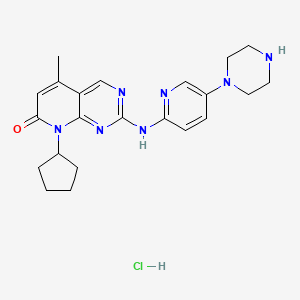
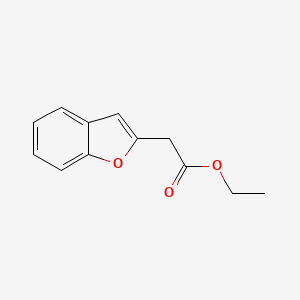
![2,4-Diphenyl-5H-indeno[1,2-b]pyridine](/img/structure/B3272691.png)
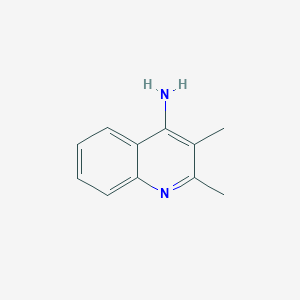
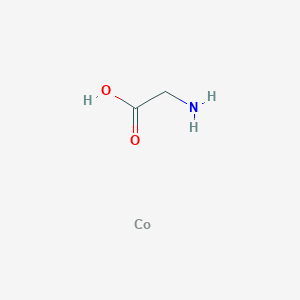

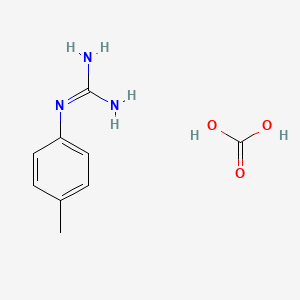

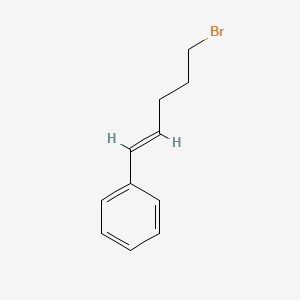
![Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione](/img/structure/B3272721.png)

